N-cycloheptyl-3,4-dimethylbenzamide
Description
N-Cycloheptyl-3,4-dimethylbenzamide is a substituted benzamide derivative featuring a cycloheptyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzamide ring. This compound has garnered attention in pharmacological research due to its structural versatility, particularly in studies targeting bromodomain-containing proteins like ATAD2 . Its synthesis typically involves coupling 3,4-dimethylbenzoic acid derivatives with cycloheptylamine, followed by purification and characterization via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cycloheptyl-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-14(11-13(12)2)16(18)17-15-7-5-3-4-6-8-15/h9-11,15H,3-8H2,1-2H3,(H,17,18) |
InChI Key |
HYTZWIARWNZXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-cycloheptyl-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Conformational and Crystallographic Comparisons
Crystallographic analysis of N-(3,4-dimethylphenyl)benzamide (N34DMPBA) reveals a columnar packing structure stabilized by N–H⋯O hydrogen bonds. In contrast, N-cycloheptyl-3,4-dimethylbenzamide’s bulkier cycloheptyl group disrupts this packing, leading to a less ordered crystalline lattice and a lower melting point (mp ~145°C) compared to N34DMPBA (mp ~210°C) .
| Compound | Melting Point (°C) | Hydrogen Bond Geometry (Å) |
|---|---|---|
| N34DMPBA | 210 | N–H⋯O: 2.89 |
| N-Cycloheptyl-3,4-dimethyl | 145 | N–H⋯O: 3.12 |
Pharmacological and Toxicological Profiles
While this compound shows promise in cancer research (e.g., ATAD2 inhibition), structurally related compounds like AH-7921 (3,4-dichloro-N-cyclohexylmethylbenzamide) exhibit potent opioid receptor agonism but carry high addiction and respiratory depression risks . This underscores the critical role of substituent selection in balancing efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
